molecular formula C16H24FNO B160128 (R)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin CAS No. 127126-18-5

(R)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin

Cat. No. B160128
CAS RN: 127126-18-5
M. Wt: 265.37 g/mol
InChI Key: FNKBVTBXFLSTPB-GFCCVEGCSA-N
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Description

“®-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin” is a compound related to the selective 5-HT1A receptor agonist ®-8-hydroxy-2(di-n-propylamino)tetralin [®-8-OH-DPAT] and the novel 5-HT1A antagonist (S)-5-fluoro-8-hydroxy-2-(dipropylamino)-tetralin [(S)-UH-301] . It is a potent and selective 5-hydroxytryptamine (5HT1A)-receptor agonist .


Synthesis Analysis

The synthesis of “®-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin” involves the preparation of analogs of the 5-HT1A receptor antagonist (S)-5-fluoro-8-hydroxy-2-(dipropylamino)tetralin [(S)-1, (S)-UH301]. The C8-substituent has been varied, and in some derivatives, one of the N-propyl groups has been exchanged .


Molecular Structure Analysis

The molecular structure of “®-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin” has been studied using a series of R- and S-2-(dipropylamino)tetralins. Factors influencing agonist affinity and relative efficacy have been studied for the 5-HT1A serotonin receptor .

Scientific Research Applications

  • 5-HT1A Receptor Agonist and Antagonist : (R)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin, also known as (R)-8-OH-DPAT, behaves as a 5-HT1A receptor agonist. Its enantiomer, (S)-UH-301, acts as a 5-HT1A receptor antagonist, which can counteract the effects induced by (R)-8-OH-DPAT (Björk et al., 1991). This dual role suggests potential applications in modulating serotonin-related functions in the body.

  • Influence on Motor Activities : The compound has been shown to influence locomotion and other motor activities in rats. It modulates these activities by interacting with the serotonin system, demonstrating its potential use in studies related to movement and neurochemistry (Björk et al., 1992).

  • Impact on Copulatory Behavior : Research indicates that this compound can influence copulatory behavior in rats. This effect is mediated through its action as a 5-HT1A receptor agonist (Johansson et al., 1991).

  • Synthesis and Pharmacology : Detailed studies have been conducted on the synthesis of this compound and its pharmacological characterization. These studies are essential for understanding its chemical properties and potential applications in various therapeutic contexts (Hillver et al., 1996).

  • Inhibition of Serotonin-Induced Effects : (S)-UH-301, the enantiomer of this compound, has been shown to inhibit serotonin-induced effects in rats. This suggests its potential as a tool in serotonin research (Björk et al., 1991).

  • Interaction with the Serotonergic System : Studies involving in vivo microdialysis have shown that (S)-UH-301 can antagonize biochemical effects induced by (R)-8-OH-DPAT in the rat brain. This further characterizes its role as a 5-HT1A receptor antagonist (Nomikos et al., 1992).

properties

IUPAC Name

(7R)-7-(dipropylamino)-4-fluoro-5,6,7,8-tetrahydronaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24FNO/c1-3-9-18(10-4-2)12-5-6-13-14(11-12)16(19)8-7-15(13)17/h7-8,12,19H,3-6,9-11H2,1-2H3/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNKBVTBXFLSTPB-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1CCC2=C(C=CC(=C2C1)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN(CCC)[C@@H]1CCC2=C(C=CC(=C2C1)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901169818
Record name (7R)-7-(Dipropylamino)-4-fluoro-5,6,7,8-tetrahydro-1-naphthalenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901169818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

127126-18-5
Record name (7R)-7-(Dipropylamino)-4-fluoro-5,6,7,8-tetrahydro-1-naphthalenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127126-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name UH-301 free base, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127126185
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (7R)-7-(Dipropylamino)-4-fluoro-5,6,7,8-tetrahydro-1-naphthalenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901169818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name UH-301 FREE BASE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44B1597K8X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does R-UH-301 exert its neuroprotective effects against glutamate-induced toxicity?

A1: R-UH-301 acts as a potent agonist of the 5-hydroxytryptamine 1A (5-HT1A) receptor. [] Stimulation of this receptor by R-UH-301 has been shown to effectively block apoptotic cell death induced by N-methyl-d-aspartate (NMDA) in both striatal and mesencephalic cell cultures. [] While the exact mechanisms remain to be fully elucidated, the study suggests that R-UH-301's protective effects may involve the attenuation of NMDA-induced calcium influx. []

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